2-(Methylsulfonyl)ethyl n-succinimidyl carbonate

Description

The exact mass of the compound 2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

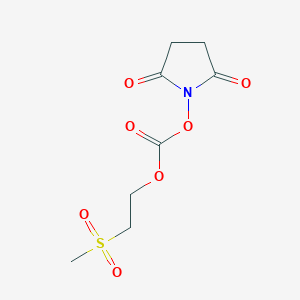

(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMLVLJMKBLJJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206624 |

Source

|

| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57903-15-8 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057903158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETN53SF3ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)ethyl N-Succinimidyl Carbonate

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis, purification, and characterization of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate. This heterobifunctional crosslinker is of significant interest to researchers, scientists, and drug development professionals, particularly in the field of bioconjugation and for the development of antibody-drug conjugates (ADCs). The document elucidates the underlying chemical principles, provides a detailed, field-tested representative protocol, and discusses the critical parameters for successful synthesis and purification. The guide is structured to offer both a theoretical understanding and a practical framework for the laboratory-scale preparation of this valuable reagent.

Introduction: The Significance of this compound in Modern Bioconjugation

This compound is a key reagent in the field of bioconjugation, serving as a linker to covalently attach molecules to biomolecules such as proteins, antibodies, and peptides. Its structure features two key functional groups: the N-succinimidyl carbonate, which is highly reactive towards primary amines on biomolecules, and the methylsulfonyl group, which enhances the solubility and stability of the compound in aqueous environments. This combination of properties makes it a valuable tool in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), where it can be incorporated into the linker that connects a potent cytotoxic drug to a monoclonal antibody.

The utility of this linker stems from its ability to form stable carbamate bonds with amine-containing molecules. The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, rendering the carbonyl carbon of the carbonate susceptible to nucleophilic attack by the amino groups of lysine residues on the surface of proteins. This reaction proceeds under mild conditions, which is crucial for maintaining the structural integrity and biological activity of the biomolecule.

This guide will provide a detailed exploration of the synthesis of this compound, empowering researchers to produce this important reagent in their own laboratories.

The Synthetic Pathway: From Alcohol to Activated Carbonate

The synthesis of this compound is achieved through the reaction of its precursor alcohol, 2-(methylsulfonyl)ethanol, with an activating agent, N,N'-disuccinimidyl carbonate (DSC). This reaction is a well-established method for converting alcohols into their corresponding N-succinimidyl carbonates.

Reaction Mechanism

The reaction proceeds in a two-step manner, often performed as a one-pot synthesis:

-

Deprotonation of the Alcohol: In the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), the hydroxyl group of 2-(methylsulfonyl)ethanol is deprotonated to form a more nucleophilic alkoxide.

-

Nucleophilic Attack on DSC: The resulting alkoxide attacks one of the carbonyl carbons of N,N'-disuccinimidyl carbonate. This leads to the displacement of an N-hydroxysuccinimide (NHS) molecule and the formation of the desired this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the reaction of alcohols with DSC. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(Methylsulfonyl)ethanol | ≥97% | e.g., Thermo Fisher Scientific | A low melting solid. |

| N,N'-Disuccinimidyl carbonate (DSC) | ≥95% | e.g., Sigma-Aldrich | Moisture sensitive. |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | Store over molecular sieves. |

| Acetonitrile | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use a dry solvent. |

| Ethyl Acetate | ACS Grade | --- | For workup and chromatography. |

| Hexanes | ACS Grade | --- | For chromatography. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | --- | For aqueous wash. |

| Brine (saturated NaCl solution) | --- | --- | For aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis and purification.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylsulfonyl)ethanol (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (to a concentration of approximately 0.2 M).

-

Addition of DSC: To the stirred solution, add N,N'-disuccinimidyl carbonate (1.2 equivalents).

-

Addition of Base: Slowly add triethylamine (1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the NHS byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.

Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry | ||

| 2-(Methylsulfonyl)ethanol | 1.0 eq | Limiting reagent. |

| N,N'-Disuccinimidyl carbonate | 1.2 eq | A slight excess ensures complete conversion of the alcohol. |

| Triethylamine | 1.5 eq | A slight excess of base drives the reaction to completion. |

| Solvent | Anhydrous Acetonitrile | DSC has good solubility in acetonitrile, and the solvent is aprotic, preventing hydrolysis of the reagent and product. |

| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at room temperature. |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. Monitor by TLC. |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The expected signals for this compound would be:

-

A singlet for the methyl protons of the sulfonyl group.

-

A triplet for the methylene protons adjacent to the sulfonyl group.

-

A triplet for the methylene protons adjacent to the carbonate oxygen.

-

A singlet for the four equivalent protons of the succinimide ring.

-

-

¹³C NMR: The carbon NMR spectrum will further confirm the structure, showing distinct signals for the methyl carbon, the two methylene carbons, the succinimide carbons, and the carbonate carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this purpose. The expected molecular weight is 265.24 g/mol .

Melting Point

The melting point of the purified product can be compared to literature values (if available) as an indicator of purity. A reported melting point is 115-118 °C.

Safety and Handling

-

2-(Methylsulfonyl)ethanol: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N'-Disuccinimidyl carbonate (DSC): DSC is moisture-sensitive and an irritant. Handle in a fume hood and avoid inhalation of dust. Keep the container tightly closed.

-

Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle in a fume hood and wear appropriate PPE.

-

Acetonitrile: Acetonitrile is a flammable and toxic solvent. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably performed in a standard organic chemistry laboratory. By following the representative protocol outlined in this guide and paying close attention to the key reaction parameters, researchers can produce this valuable bioconjugation reagent with high purity. The ability to synthesize this compound in-house provides greater flexibility and control for scientists engaged in the development of novel bioconjugates and antibody-drug conjugates.

References

- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). Google Scholar.

- A Technical Guide to the Synthesis of Cleavable Antibody-Drug Conjugate Linkers. (n.d.). BenchChem.

- 2-(METHYLSULFONYL)ETHANOL | 15205-66-0. (n.d.). ChemicalBook.

- 2-(Methylsulfonyl)ethanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- Disuccinimidyl Carbonate (DSC): A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (n.d.). BenchChem.

- This compound. (n.d.). CymitQuimica.

- This compound | 57903-15-8. (n.d.). Chemsrc.

- N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. (2018). National Institutes of Health.

- N,N′-Disuccinimidyl carbonate, ≥95%. (n.d.). Sigma-Aldrich.

- Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. (2021). PubMed.

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide on the MSEC Crosslinker: Mechanism of Action and Applications

Introduction: The Power of Controlled Bioconjugation

In the landscape of modern drug development, proteomics, and diagnostics, the ability to covalently link biomolecules with precision and stability is paramount. Heterobifunctional crosslinkers are cornerstone reagents in this field, offering controlled, sequential conjugation capabilities that their homobifunctional counterparts cannot. Among these, crosslinkers featuring N-Maleimido-succinimidyl ester (MSEC) chemistry stand out for their efficiency and reliability. These reagents possess two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that targets primary amines and a maleimide group that specifically reacts with sulfhydryl (thiol) groups.[1][2]

This dual reactivity is the key to their utility, enabling a meticulously controlled two-step process.[3] This eliminates the rampant polymerization and unpredictable product mixtures often associated with single-step conjugations, making MSEC-based linkers indispensable for sophisticated applications such as the construction of Antibody-Drug Conjugates (ADCs), the stabilization of protein-protein interactions for structural analysis, and the preparation of enzyme-antibody conjugates.[4][5][6] This guide provides an in-depth exploration of the MSEC mechanism of action, a critical analysis of reaction parameters, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Dual-Reaction Core Mechanism

The elegance of the MSEC crosslinker lies in its two chemically distinct reactive ends, allowing for the targeted conjugation of different functional groups in a sequential manner. This strategic approach is fundamental to creating well-defined bioconjugates.

The Amine-Reactive Moiety: N-Hydroxysuccinimide (NHS) Ester

The first stage of a typical MSEC-based conjugation involves the NHS ester. This group reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a polypeptide chain, to form a stable and effectively irreversible amide bond.[7][]

Mechanism of Action: Nucleophilic Acyl Substitution The reaction proceeds via a nucleophilic acyl substitution mechanism.[7][9] The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group and resulting in the formation of a stable amide linkage.[7]

Critical Reaction Parameters The efficiency of this reaction is critically dependent on pH. The optimal pH range is typically 7.2 to 8.5.[3][5] Below pH 7, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and drastically slowing the reaction.[9] Above pH 8.5, the competing reaction—hydrolysis of the NHS ester—accelerates significantly, reducing the conjugation yield.[3][9]

The Sulfhydryl-Reactive Moiety: Maleimide

Once the first molecule is "activated" via its amine groups, the maleimide moiety is employed to target a sulfhydryl group on the second molecule. This is most often the side chain of a cysteine residue.

Mechanism of Action: Michael Addition The maleimide group reacts with sulfhydryls with high selectivity through a Michael addition mechanism.[10] The nucleophilic thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring. This reaction results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[10][11]

Critical Reaction Parameters The pH is the most critical factor for ensuring the specificity of the maleimide-thiol reaction. The ideal pH range is 6.5 to 7.5.[11][12] Within this window, the reaction is highly chemoselective for thiols; the reaction rate with thiols is approximately 1,000 times faster than with amines.[12] At a pH above 7.5, the maleimide group's reactivity towards primary amines increases, which can lead to undesirable cross-reactivity and a loss of specificity.[12][13] Furthermore, the maleimide ring itself can undergo hydrolysis at higher pH, rendering it inactive.

The Power of a Two-Step Sequential Strategy

The distinct optimal pH ranges for the NHS ester and maleimide reactions are the foundation of the MSEC crosslinker's utility. This allows for a self-validating, two-step protocol that minimizes the formation of unwanted polymers and homodimers.

This sequential approach ensures that the first protein is specifically functionalized with the maleimide group before the second, thiol-containing protein is introduced. The intermediate purification step is critical for removing unreacted MSEC, preventing it from reacting with the second protein and causing undesired side products.

Part 2: Quantitative Data and Reaction Parameters

Successful bioconjugation hinges on the precise control of reaction conditions. The following tables summarize key quantitative data to guide experimental design.

Table 1: Stability and Reactivity of the NHS Ester Moiety

| Parameter | Value/Range | Rationale & Significance | Source(s) |

| Optimal Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability. Maximizes aminolysis over hydrolysis. | [3][9] |

| Half-life at pH 7.0, 4°C | ~4-5 hours | Provides a reasonable window for conjugation with labile proteins at neutral pH. | [3] |

| Half-life at pH 8.5, RT | ~125-180 minutes | Highlights the increased rate of hydrolysis at higher pH and temperature. | [9] |

| Half-life at pH 8.6, 4°C | ~10 minutes | Demonstrates the rapid degradation of the NHS ester at even slightly more alkaline conditions. | [3][9] |

| Quenching Reagents | 50-100 mM Tris, Glycine | These contain primary amines that react with and consume any remaining NHS esters, terminating the reaction. | [9] |

Table 2: Specificity and Reactivity of the Maleimide Moiety

| Parameter | Value/Range | Rationale & Significance | Source(s) |

| Optimal Reaction pH | 6.5 - 7.5 | Ensures high chemoselectivity for sulfhydryl groups over amine groups. | [10][11][12] |

| Reactivity vs. Amines | ~1000x faster with thiols at pH 7.0 | This high selectivity is the cornerstone of the maleimide's utility in targeted conjugation. | [12] |

| Competing Reactions | Amine reaction (>pH 7.5), Hydrolysis (>pH 8.5) | Loss of specificity and reagent inactivation occurs outside the optimal pH range. | [11][12] |

| Bond Stability | Stable Thioether | The resulting bond is highly stable under physiological conditions, crucial for applications like ADCs. | [1][10] |

| Quenching Reagents | Free thiols (e.g., Cysteine, DTT) | Consumes excess maleimide groups to prevent further or unwanted reactions. | [11] |

Part 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications of MSEC-type crosslinkers. The principles described here are broadly applicable, though specific molar ratios and incubation times may require optimization.

Protocol 1: Two-Step Conjugation of an Antibody to a Thiolated Payload (ADC Model)

This protocol outlines the use of a heterobifunctional crosslinker like SMCC (a commonly used MSEC analog) to first activate an antibody and then conjugate it to a sulfhydryl-containing molecule.[1][2]

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, HEPES).

-

MSEC-type Crosslinker (e.g., SMCC, Sulfo-SMCC).[1]

-

Anhydrous DMSO or DMF.

-

Thiolated Payload (drug, peptide, etc.).

-

Reaction Buffer 1 (Activation): Phosphate Buffer, pH 7.2-7.5.

-

Reaction Buffer 2 (Conjugation): Phosphate Buffer with EDTA, pH 6.5-7.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting columns (for purification).

Procedure:

Step A: Activation of the Antibody with the Crosslinker

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer 1.

-

Crosslinker Preparation: Immediately before use, dissolve the MSEC-type crosslinker in DMSO to a concentration of ~10 mM.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The final DMSO concentration should be kept below 10% to prevent protein denaturation.[9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Purification: Immediately remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer 2. This step is critical to prevent the crosslinker from reacting with the payload. The collected eluate is the maleimide-activated antibody.

Step B: Conjugation of the Activated Antibody to the Thiolated Payload

-

Payload Addition: Immediately add the thiolated payload to the purified, maleimide-activated antibody solution. A molar excess of payload (e.g., 5- to 10-fold over the antibody) is typically used to drive the reaction.

-

Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C under an inert atmosphere (e.g., nitrogen) to prevent thiol oxidation.

-

Quenching (Optional): To quench any unreacted maleimide groups, add a solution of free cysteine to a final concentration of 1-2 mM. Incubate for 15 minutes.

-

Final Purification: Purify the final antibody-payload conjugate from unreacted payload and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm retained bioactivity.

Protocol 2: Crosslinking Two Interacting Proteins (Protein A and Protein B)

This protocol is designed to covalently link two proteins that are known to interact, stabilizing the complex for identification or structural analysis.[6][14] Protein A is assumed to have accessible lysines, and Protein B is assumed to have an accessible, free cysteine.

Materials:

-

Purified Protein A and Protein B.

-

MSEC-type Crosslinker.

-

Buffers and equipment as described in Protocol 1.

Procedure:

-

Form the Protein Complex: Mix Protein A and Protein B in a suitable interaction buffer (e.g., PBS, pH 7.4) at concentrations that favor complex formation. Incubate for 30-60 minutes at the optimal temperature for the interaction.

-

Crosslinker Preparation: Prepare the MSEC crosslinker solution in DMSO as described previously.

-

Two-Step Reaction in One Pot (pH compromise):

-

Rationale: For interacting proteins, separating the complex for purification is not feasible. Therefore, a compromise pH is often used.

-

Adjust the pH of the protein complex solution to ~7.2. This pH is a workable compromise, allowing for sufficient amine reactivity while maintaining good maleimide specificity.

-

Add the MSEC crosslinker to the protein complex solution. A starting point is a 20- to 50-fold molar excess of crosslinker over the less abundant protein.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding a quenching solution containing both an amine and a thiol (e.g., Tris buffer with 10 mM DTT) to consume both unreacted NHS esters and maleimides.

-

Analysis: Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the Protein A-Protein B complex. Further analysis by mass spectrometry can be used to identify the crosslinked peptides and map the interaction interface.[15][16]

Conclusion

The MSEC crosslinker and its analogs represent a powerful and versatile class of reagents for the precise construction of bioconjugates. By leveraging the distinct reactivity and optimal pH conditions of its NHS ester and maleimide moieties, researchers can execute controlled, sequential conjugations that are simply not possible with other chemistries. This level of control is fundamental to the advancement of fields that rely on well-defined molecular architectures, from the development of next-generation antibody-drug conjugates with improved therapeutic windows to the detailed structural mapping of complex protein interaction networks. A thorough understanding of the underlying mechanisms and the meticulous optimization of reaction parameters, as detailed in this guide, are the keys to unlocking the full potential of this indispensable bioconjugation tool.

References

-

BenchChem. An In-depth Technical Guide to NHS Ester Reactions with Primary Amines for Researchers, Scientists, and Drug Development Profess.

-

BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

-

BenchChem. The Mechanism of Maleimide Reaction with Sulfhydryl Groups: An In-depth Technical Guide.

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

-

Kalia, J., & Raines, R. T. (2008). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Bioconjugate chemistry, 19(12), 2545–2551.

-

BOC Sciences. NHS Esters for Antibody Labeling.

-

Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry.

-

Vector Labs. Maleimide Reaction Chemistry.

-

ResearchGate. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks.

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583–3586.

-

Yan, L., et al. (2011). A Traceless Cross-linker for Photo-Cleavable Bioconjugation. Bioconjugate chemistry, 22(10), 2026–2033.

-

Cayman Chemical. Maleimidoacetic acid N-hydroxysuccinimide ester.

-

Lue, N., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. Bioconjugate chemistry, 30(11), 2824–2832.

-

Ningbo Inno Pharmchem Co., Ltd. Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation.

-

Lumiprobe. NHS esters in Reactive groups.

-

Chowdhury, S. M., & Deutscher, S. L. (2009). Chemical cross-linking for protein-protein interaction studies. Methods in molecular biology (Clifton, N.J.), 541, 233–244.

-

ResearchGate. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification.

-

Wegner, S. V., et al. (2011). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 27(11), 6985–6991.

-

BenchChem. Application Notes and Protocols for Crosslinking Proteins with CH2COOH-PEG9.

-

Battigelli, A., et al. (2018). Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels. Biomacromolecules, 19(11), 4347–4356.

-

BenchChem. The Pivotal Role of the SMCC Crosslinker in Antibody-Drug Conjugate Development: A Technical Guide.

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

-

Pan, D., et al. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Analytical chemistry, 90(18), 11029–11036.

-

TCI Chemicals. Well-used Cross-linkers for Antibody-Drug Conjugates (ADCs).

-

ResearchGate. Chemical Cross-Linking for Protein–Protein Interaction Studies.

-

MedchemExpress.com. SMCC | ADC Linker.

-

Thermo Fisher Scientific AU. Sulfhydryl-Reactive Crosslinker Chemistry.

-

BenchChem. Common experimental issues with heterobifunctional crosslinkers.

-

JoVE. Chemical Cross-Linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview.

-

Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences of the United States of America, 111(26), 9455–9460.

-

MedchemExpress.com. MMAE-SMCC | Drug-Linker Conjugate for ADC.

-

Thermo Fisher Scientific CL. Amine-Reactive Crosslinker Chemistry.

-

van der Vlies, A. J., et al. (2023). Mechanistic Study on the Degradation of Hydrolysable Core-Crosslinked Polymeric Micelles. Biomacromolecules, 24(9), 4157–4167.

-

Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS).

-

Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13854–13926.

-

Creative Proteomics. Amine-Reactive Crosslinker Overview.

-

ResearchGate. Scheme 1 Crosslinkers used in the bioconjugation.

-

MDPI. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes.

-

BenchChem. An In-Depth Technical Guide to Sulfhydryl-Reactive Crosslinkers for Biochemistry.

-

Singh, P., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5038.

-

MDPI. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels.

-

Vector Laboratories. Maleimide Crosslinker Selection Guide.

-

Salehi, S., et al. (2017). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Journal of applied biomaterials & functional materials, 15(2), e113–e129.

-

Chavez, J. D., et al. (2016). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell systems, 2(1), 53–61.

-

Tang, X., & Bruce, J. E. (2010). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein-protein interaction studies. Molecular bioSystems, 6(6), 939–947.

-

van den Berg, A. E., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. Biomacromolecules, 22(10), 4214–4224.

-

Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.

-

Thermo Fisher Scientific. Strategies for successful crosslinking and bioconjugation applications.

-

Aimetti, A. A., et al. (2009). Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry. Biomacromolecules, 10(6), 1622–1628.

-

The Bumbling Biochemist. Protein-protein crosslinking - an overview with emphasis on structural biology uses.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Maleimidoacetic Acid N-hydroxysuccinimide ester - Biochemicals - CAT N°: 17160 [bertin-bioreagent.com]

- 5. nbinno.com [nbinno.com]

- 6. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Primary Amines in Protein Bioconjugation

An In-depth Technical Guide to Protein Amine Modification using N-Hydroxysuccinimide (NHS) Esters and Heterobifunctional Crosslinkers

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of innovation. This guide provides a deep dive into the fundamentals of modifying primary amines on proteins using N-hydroxysuccinimide (NHS) esters, with a particular focus on their application in heterobifunctional crosslinkers. We will move beyond simple protocols to explore the underlying chemistry, empowering you to make informed decisions in your experimental designs.

Primary amines (–NH₂) serve as excellent targets for chemical modification of proteins for several key reasons. They are predominantly found at the N-terminus of a polypeptide chain and on the side chain of lysine (Lys, K) residues.[1] At physiological pH, these groups are typically protonated and located on the exterior of a protein's three-dimensional structure, making them readily accessible to modification reagents in an aqueous environment.[1] Their nucleophilic nature makes them reactive towards a variety of electrophilic chemical groups, with N-hydroxysuccinimide (NHS) esters being one of the most common and versatile choices for creating stable covalent linkages.[2]

The Chemistry of NHS Ester-Mediated Amine Modification

The workhorse of amine modification is the NHS ester. This reactive group is formed by the activation of a carboxylic acid with N-hydroxysuccinimide. The resulting ester is susceptible to nucleophilic attack by a primary amine.

Reaction Mechanism

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the reagent and the protein.[3][4]

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Critical Reaction Parameters

The efficiency and specificity of NHS ester-mediated amine modification are highly dependent on several factors:

-

pH: The reaction is strongly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0.[3] Below this range, the amine is protonated and non-reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of protein modification.

-

Concentration of Reactants: The kinetics of the labeling reaction are dependent on the concentrations of both the protein and the NHS ester reagent.[2] Higher concentrations generally lead to faster reaction rates.

-

Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the target protein for reaction with the NHS ester.[4] Buffers like phosphate-buffered saline (PBS) or bicarbonate buffer are commonly used.[4]

-

Stability of the NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare stock solutions of NHS ester reagents in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and add them to the aqueous protein solution immediately before the reaction.[3]

Heterobifunctional Crosslinkers: Bridging Molecules with Precision

While simple NHS esters are used for labeling proteins with tags like fluorophores or biotin, heterobifunctional crosslinkers containing an NHS ester at one end and a different reactive group at the other are powerful tools for creating specific protein-protein or protein-molecule conjugates. Two widely used examples are m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[5][6][7]

These reagents allow for a two-step conjugation process:

-

Amine Reaction: The NHS ester end of the crosslinker is first reacted with the primary amines on the first protein.

-

Thiol Reaction: After removing the excess unreacted crosslinker, the maleimide end is then reacted with a sulfhydryl (thiol, -SH) group on a second protein or molecule. Maleimide groups are highly specific for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[8]

This two-step approach provides a high degree of control over the conjugation process, minimizing the formation of unwanted homodimers.

Caption: A typical workflow for two-step protein conjugation using a heterobifunctional crosslinker.

Experimental Protocol: A Step-by-Step Guide to Protein Conjugation with an Amine-to-Sulfhydryl Crosslinker

This protocol provides a general framework for conjugating two proteins using a heterobifunctional crosslinker like SMCC or MBS. Optimization will be required for specific proteins and applications.

Materials

-

Protein 1 (to be modified on amines)

-

Protein 2 (containing a free sulfhydryl group)

-

Amine-to-sulfhydryl crosslinker (e.g., SMCC, MBS)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer A (amine-reactive): 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

-

Conjugation Buffer B (thiol-reactive): 0.1 M phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

-

Quenching solution: 1 M Tris-HCl, pH 7.5

-

Desalting columns or dialysis equipment

-

Bradford assay or other protein quantification method

Procedure

Step 1: Preparation of Protein 1

-

Dissolve Protein 1 in Conjugation Buffer A to a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of extraneous primary amines.

Step 2: Activation of Protein 1 with the Crosslinker

-

Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

Step 3: Removal of Excess Crosslinker

-

Remove the unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer B. Alternatively, dialyze the sample against the same buffer.

Step 4: Conjugation to Protein 2

-

Immediately add the activated Protein 1 to Protein 2 (in Conjugation Buffer B) at a desired molar ratio (e.g., 1:1).

-

If Protein 2 does not have a free sulfhydryl group, it may need to be reduced first using a reagent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.[9][10]

-

Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 5: Quenching the Reaction (Optional)

-

To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to a final concentration of 10-50 mM.

Step 6: Purification and Characterization of the Conjugate

-

Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

-

Characterize the conjugate using SDS-PAGE to visualize the formation of a higher molecular weight product.

-

Further characterization by mass spectrometry can confirm the successful conjugation and determine the stoichiometry of the reaction.[11][12][13]

Data Presentation: Key Parameters for Amine-Reactive Crosslinkers

| Crosslinker | Full Name | Spacer Arm Length (Å) | Reactive Towards | Key Feature |

| MBS | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | 9.9 | Primary Amine + Sulfhydryl | Aromatic spacer arm.[6] |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 11.6 | Primary Amine + Sulfhydryl | Cyclohexane spacer arm provides stability.[5] |

| GMBS | N-(γ-Maleimidobutyryloxy)succinimide ester | 7.3 | Primary Amine + Sulfhydryl | Shorter aliphatic spacer.[8] |

Applications in Research and Drug Development

The ability to specifically link molecules to proteins via their amine groups has profound implications across various scientific disciplines:

-

Antibody-Drug Conjugates (ADCs): In this therapeutic approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[][15][16][17] The NHS ester-maleimide chemistry is a common strategy for creating these conjugates.[]

-

Immunoassays: Enzymes or fluorescent labels are often conjugated to antibodies for use in techniques like ELISA.[18]

-

Protein-Protein Interaction Studies: Crosslinkers can be used to trap and identify interacting proteins.[19]

-

Biomaterial Science: Proteins can be immobilized onto surfaces for the development of biosensors and other materials.[20]

Self-Validating Systems and Trustworthiness

A well-designed protein modification experiment incorporates self-validating steps. For instance, in the two-step conjugation protocol, running parallel control reactions is essential. A reaction of Protein 1 with the crosslinker but without the addition of Protein 2 should not result in a high molecular weight product on an SDS-PAGE gel. Similarly, a mixture of Protein 1 and Protein 2 without the crosslinker should also show no conjugation. The use of mass spectrometry provides the ultimate validation by confirming the expected mass of the final conjugate.[11][12][13]

References

-

Complete chemical modification of amine and acid functional groups of peptides and small proteins. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Kinetics of amine modification of proteins. (2006). PubMed. Retrieved January 7, 2026, from [Link]

-

Enzyme. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. (2022). YouTube. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. (2016). PubMed. Retrieved January 7, 2026, from [Link]

-

Molecular imprinting. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

24.7: Reactions of Amines. (2025). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Protein. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (n.d.). ACS Chemical Biology. Retrieved January 7, 2026, from [Link]

-

Chemical Reagents for PROTEIN MODIFICATION Third Edition. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

GMBS (N-Maleimidobutyryloxysuccinimide ester). (n.d.). Cepham Life Sciences. Retrieved January 7, 2026, from [Link]

-

Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. Retrieved January 7, 2026, from [Link]

-

Core-Crosslinked Polymeric Micelles: Principles, Preparation, Biomedical Applications and Clinical Translation. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. Retrieved January 7, 2026, from [Link]

-

A Click-Chemistry-Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Protein N- and C-termini identification using mass spectrometry and isotopic labeling. (2009). PubMed. Retrieved January 7, 2026, from [Link]

-

Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

-

Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. (2019). PubMed. Retrieved January 7, 2026, from [Link]

-

Single-Cell Protein Analysis by Mass Spectrometry. (2022). YouTube. Retrieved January 7, 2026, from [Link]

-

Magnetic resonance imaging. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

MBS. (n.d.). G-Biosciences. Retrieved January 7, 2026, from [Link]

-

Bioconjugation application notes. (n.d.). Science Hub. Retrieved January 7, 2026, from [Link]

-

The different uses of bioconjugation at the CER Groupe. (n.d.). Knok. Retrieved January 7, 2026, from [Link]

-

Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS). (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

-

Use of the heterobifunctional cross-linker m-maleimidobenzoyl N-hydroxysuccinimide ester to affinity label cholecystokinin binding proteins on rat pancreatic plasma membranes. (1984). PubMed. Retrieved January 7, 2026, from [Link]

Sources

- 1. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of amine modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]

- 6. MBS [gbiosciences.com]

- 7. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

- 8. cephamls.com [cephamls.com]

- 9. biotium.com [biotium.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. msvision.com [msvision.com]

- 13. mdpi.com [mdpi.com]

- 15. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioconjugation application notes [bionordika.fi]

- 17. The different uses of bioconjugation at the CER Groupe - Knok [cergroupe.be]

- 18. vectorlabs.com [vectorlabs.com]

- 19. BMSO crosslinker = 95 2231640-10-9 [sigmaaldrich.com]

- 20. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

An In-depth Technical Guide to 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate: Solubility and Stability for Bioconjugation

Introduction: The Role of MSEC in Modern Bioconjugation

2-(Methylsulfonyl)ethyl N-succinimidyl carbonate (MSEC), a member of the widely utilized N-hydroxysuccinimide (NHS) ester family of reagents, serves as a critical tool for the covalent modification of biomolecules.[1][2] Its principal application lies in bioconjugation, where it reacts efficiently with primary amines on proteins, peptides, and other molecules to form stable carbamate linkages.[3] The unique structural feature of MSEC is the 2-(methylsulfonyl)ethyl group. This sulfone moiety is incorporated to enhance the aqueous solubility and stability of the reagent, addressing common challenges associated with traditional NHS esters.[3]

This guide provides a comprehensive technical overview of the solubility and stability profiles of MSEC. Understanding these core characteristics is paramount for researchers, scientists, and drug development professionals to ensure reproducible, high-yield conjugation outcomes. We will delve into the mechanistic principles governing its reactivity and degradation, offer field-proven protocols for its handling and analysis, and present quantitative data to inform experimental design.

Section 1: Solubility Profile of MSEC

The efficiency of any bioconjugation reaction begins with the effective dissolution of the crosslinking reagent. MSEC's solubility is dictated by its molecular structure, which contains both a polar sulfone group and a less polar succinimidyl carbonate moiety. This balance influences its behavior in both aqueous and organic solvents.

Aqueous Solubility

The presence of the methylsulfonyl group is intended to improve performance in aqueous environments.[3] While many standard NHS esters are poorly soluble in water, leading to precipitation during the conjugation reaction, MSEC exhibits moderate aqueous solubility. One source indicates a solubility of approximately 32 g/L at 25°C, though this value should be empirically verified for specific buffer systems.[2] This characteristic is advantageous as it can reduce the required amount of organic co-solvent, which can be detrimental to protein structure and stability. The polarity of the sulfone group, with its sulfur atom double-bonded to two oxygen atoms, confers good solubility in water.[4]

Organic Solvent Solubility

For the preparation of concentrated stock solutions, anhydrous (water-free) organic solvents are essential to prevent premature hydrolysis of the reactive NHS ester.[5] Like other NHS esters, MSEC is readily soluble in polar aprotic solvents.

Rationale for Solvent Choice:

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are the recommended solvents for preparing high-concentration stock solutions of NHS esters.[5] They offer excellent solvating power and are generally compatible with subsequent dilution into aqueous reaction buffers. For MSEC, DMSO is particularly effective, with one supplier noting a solubility of 50 mg/mL (188.51 mM), potentially requiring sonication.[6] When using DMF, it is critical to use a high-purity, amine-free grade, as contaminating amines will react with and consume the MSEC reagent.[7]

-

Acetonitrile (ACN): While also a polar aprotic solvent, ACN may offer slightly lower solvating power for highly polar compounds compared to DMSO but can be advantageous in downstream purification steps like HPLC.

The following table summarizes the solubility of MSEC and related succinimidyl carbonates in common laboratory solvents.

| Solvent | Reagent | Solubility Description | Quantitative Value (if available) | Citation(s) |

| Aqueous Buffer | MSEC | Sparingly Soluble | ~32 g/L (at 25 °C) | [2] |

| DMSO | MSEC | Soluble | 50 mg/mL | [6] |

| DMSO | N,N'-Disuccinimidyl Carbonate (DSC) | Very Soluble | >250 mg/mL | [8] |

| DMF | N,N'-Disuccinimidyl Carbonate (DSC) | Soluble | 88 mg/mL | [8] |

| Acetonitrile | N,N'-Disuccinimidyl Carbonate (DSC) | Slightly Soluble | 34 mg/mL | [8] |

| Dichloromethane | N,N'-Disuccinimidyl Carbonate (DSC) | Slightly Soluble | 2 mg/mL | [8] |

| Acetone | N,N'-Disuccinimidyl Carbonate (DSC) | Slightly Soluble | 14 mg/mL | [8] |

Note: Data for N,N'-Disuccinimidyl Carbonate (DSC) is included to provide a comparative reference for the succinimidyl carbonate class of reagents.

Section 2: Stability and Degradation Pathways

The utility of MSEC is intrinsically linked to the reactivity of its N-succinimidyl carbonate group. This reactivity, however, also renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding the kinetics of this degradation is crucial for optimizing reaction and storage conditions.

The Competing Reactions: Aminolysis vs. Hydrolysis

The core of MSEC chemistry involves two competing nucleophilic attack reactions on the ester's carbonyl carbon:

-

Aminolysis (Desired Reaction): A deprotonated primary amine from the target biomolecule attacks the carbonyl carbon, leading to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS).

-

Hydrolysis (Degradation): Water or hydroxide ions attack the same carbonyl carbon, cleaving the ester and rendering the reagent inactive. This process also releases NHS.[7]

The following diagram illustrates this fundamental competition.

Caption: Competing reaction pathways for MSEC: desired aminolysis vs. competing hydrolysis.

Factors Influencing MSEC Stability

The stability of an NHS ester like MSEC is not an intrinsic constant but is highly dependent on its environment. The key factors that researchers must control are pH, temperature, and moisture.[7]

-

pH: The pH of the aqueous buffer is the most critical factor. The rate of hydrolysis for NHS esters increases dramatically with increasing pH.[7] While the aminolysis reaction also requires a deprotonated amine (favored at higher pH), a compromise must be struck. Most conjugation reactions are therefore performed in the pH range of 7.2 to 8.5, which balances amine reactivity with a manageable rate of hydrolysis.[7]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[9] Reactions can be performed at room temperature for convenience or slowed down at 4°C to minimize hydrolysis, which is particularly useful for sensitive proteins or when longer reaction times are needed.[7]

-

Moisture: As hydrolysis is a reaction with water, minimizing exposure to moisture is critical, especially during storage and handling of the solid reagent. MSEC should be stored desiccated, and vials should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5][10]

Hydrolysis Half-Life: A Quantitative Measure of Stability

The stability of an NHS ester is often quantified by its half-life (t½) in aqueous solution. The following table presents comparative half-life data for various PEG-NHS esters at pH 8.0 and 25°C. The value for Succinimidyl Carbonate (SC) provides the most relevant benchmark for MSEC.

| PEG NHS Ester Linkage Type | Symbol | Hydrolysis Half-life (minutes) |

| Succinimidyl Valerate | SVA | 33.6 |

| Succinimidyl Butanoate | SBA | 23.3 |

| Succinimidyl Carbonate | SC | 20.4 |

| Succinimidyl Glutarate | SG | 17.6 |

| Succinimidyl Propionate | SPA | 16.5 |

| Succinimidyl Succinate | SS | 9.8 |

| Succinimidyl Succinamide | SSA | 3.2 |

| Succinimidyl Carboxymethylated | SCM | 0.75 |

| Data from Laysan Bio, Inc.[11] This data indicates that the succinimidyl carbonate linkage exhibits moderate stability compared to other common NHS esters. |

It is a general rule that the half-life of an NHS ester approximately triples for every one-unit decrease in pH. Therefore, at pH 7.0, the half-life of a succinimidyl carbonate like MSEC would be expected to be roughly 60 minutes.

Section 3: Experimental Protocols

Adherence to validated protocols is essential for achieving consistent results. This section provides step-by-step methodologies for the proper handling and analysis of MSEC.

Protocol for Preparation of MSEC Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of MSEC for use in bioconjugation.

Materials:

-

This compound (MSEC)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microcentrifuge tubes or glass vials

-

Precision balance

-

Pipettes

Procedure:

-

Equilibration: Allow the vial of solid MSEC reagent to warm fully to room temperature before opening to prevent moisture condensation.[5]

-

Weighing: In a fume hood, accurately weigh the desired amount of MSEC into a suitable vial. Perform this step quickly to minimize exposure to atmospheric moisture.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mg/mL).

-

Dissolution: Vortex or sonicate the mixture until the MSEC is completely dissolved.[6] The solution should be clear and colorless.

-

Usage and Storage: This stock solution should be prepared fresh immediately before use for best results. If short-term storage is necessary, cap the vial tightly, purge with an inert gas like argon or nitrogen, and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for Assessing MSEC Activity via Hydrolysis

This spectrophotometric assay provides a rapid method to determine if an MSEC reagent is active or has been degraded by hydrolysis. It is based on the principle that the N-hydroxysuccinimide (NHS) leaving group absorbs strongly at ~260 nm after being released.[5]

Materials:

-

MSEC solution (prepared as in 3.1, then diluted in buffer)

-

Amine-free buffer (e.g., Phosphate Buffer, pH 7.5)

-

0.5 N NaOH solution

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Workflow Diagram:

Caption: Workflow for spectrophotometric assessment of MSEC activity.

Procedure:

-

Initial Measurement: Dissolve 1-2 mg of the MSEC reagent in 2 mL of amine-free buffer. Prepare a "blank" tube containing only 2 mL of the buffer.[7]

-

Immediately use the blank to zero a spectrophotometer at 260 nm. Measure the absorbance of the MSEC solution (this is A_initial).[7]

-

Forced Hydrolysis: To 1 mL of the measured MSEC solution, add 100 µL of 0.5 N NaOH. Mix gently and incubate for approximately 1 minute to ensure complete hydrolysis.[7]

-

Final Measurement: Immediately measure the absorbance of the base-treated solution at 260 nm (this is A_final).

-

Interpretation:

-

If A_final is significantly greater than A_initial , the reagent is active. The initial low absorbance indicates the NHS ester is intact, and the final high absorbance shows the release of NHS upon hydrolysis.

-

If A_final is not significantly greater than A_initial , the reagent has likely already hydrolyzed and is inactive.

-

Conclusion

This compound is a valuable reagent designed to optimize bioconjugation through enhanced aqueous solubility and stability. Its performance, however, is governed by the fundamental principles of NHS ester chemistry. The primary degradation pathway is hydrolysis, a reaction that competes directly with the desired aminolysis of target biomolecules. This degradation is critically dependent on environmental conditions, particularly pH, temperature, and the presence of moisture.

By implementing rigorous storage and handling protocols—specifically, by storing the reagent desiccated at -20°C, using anhydrous solvents for stock solutions, and carefully controlling the pH and temperature of the reaction buffer—researchers can minimize degradation and maximize conjugation efficiency. The protocols and data presented in this guide provide a robust framework for the successful application of MSEC, enabling the development of novel and reproducible bioconjugates for a wide range of scientific and therapeutic applications.

References

-

Sulfone - Solubility of Things. Solubility of Things. [Link]

-

Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. ResearchGate. [Link]

-

Sulfolane. Wikipedia. [Link]

-

Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. PubMed. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. PubMed. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

-

Kinetics of COS Amines with Primary and Secondary in Aqueous Solutions. University of Twente. [Link]

-

CAS#:57903-15-8 | this compound. Chemsrc. [Link]

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

Acetonitrile as solvent. ResearchGate. [Link]

-

Density and Viscosity of Anhydrous Mixtures of Dimethylsulfoxide with Acetonitrile in the Range (298.15 to 318.15) K†. ResearchGate. [Link]

-

N,N'-Disuccinimidyl carbonate. ChemBK. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. [Link]

-

N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. National Institutes of Health. [Link]

-

Chemical Reagents for PROTEIN MODIFICATION Third Edition. ResearchGate. [Link]

-

Molecular Matchmakers: Bioconjugation Techniques Enhance Prodrug Potency for Immunotherapy. PubMed. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

Chemical technology principles for selective bioconjugation of proteins and antibodies. Royal Society of Chemistry. [Link]

-

Thermal degradation analyses of carbonate solvents used in Li-ion batteries. ResearchGate. [Link]

-

Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health. [Link]

-

Proposed thermal decomposition route forming carbonates, carbonate.... ResearchGate. [Link]

-

Webinar: An Introduction to Bioconjugation. YouTube. [Link]

-

Webinar: An Introduction to Bioconjugation. YouTube. [Link]

-

Degradation pathways in lithium-ion batteries with ethylene carbonate-free electrolytes. ChemRxiv. [Link]

Sources

- 1. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications [repository.tno.nl]

- 3. CAS 57903-15-8: 2-(methylsulfonyl)ethyl N-succinimidyl car… [cymitquimica.com]

- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. laysanbio.com [laysanbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Synthesis and Purification of 2-(Methylsulfonyl)ethyl N-succinimidyl Carbonate

This guide provides a comprehensive overview of the synthesis and purification of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate (MSEC), a valuable reagent in bioconjugation and chemical biology. MSEC is a protein crosslinker that can also be used for the protection of amino groups.[1] Its structure incorporates a methylsulfonyl group, which enhances aqueous solubility and stability, and an N-succinimidyl carbonate moiety for efficient reaction with primary amines.[2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical principles and practical methodologies for the preparation of high-purity MSEC.

Introduction to this compound (MSEC)

This compound, also known as MSEC, is a chemical compound with the CAS number 57903-15-8.[2] It is widely utilized in bioconjugation for the modification of proteins and peptides.[2] The N-succinimidyl (NHS) ester group reacts with nucleophilic groups, primarily primary amines, to form stable carbamate linkages. This reactivity makes MSEC a useful tool for crosslinking proteins or attaching molecules to biomolecules. The presence of the methylsulfonyl group is a key feature, as it increases the hydrophilicity of the molecule, rendering it more soluble and stable in aqueous environments commonly used for biological reactions.[2]

Principles of Synthesis: The Activation of 2-(Methylsulfonyl)ethanol

The synthesis of MSEC involves the activation of the hydroxyl group of 2-(methylsulfonyl)ethanol. A common and effective method for this activation is the use of N,N'-Disuccinimidyl carbonate (DSC).[3] DSC is a versatile reagent for the alkoxycarbonylation of a wide range of primary and sterically hindered secondary alcohols.[3][4] The reaction proceeds under mild conditions and offers advantages over methods employing more hazardous reagents like phosgene.[3][5]

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2-(methylsulfonyl)ethanol on one of the carbonyl carbons of DSC. This is typically facilitated by a non-nucleophilic base, such as triethylamine, which acts as a proton scavenger.[3] The reaction results in the formation of the desired this compound and N-hydroxysuccinimide (NHS) as a byproduct.

Sources

- 1. CAS#:57903-15-8 | this compound | Chemsrc [chemsrc.com]

- 2. CAS 57903-15-8: 2-(methylsulfonyl)ethyl N-succinimidyl car… [cymitquimica.com]

- 3. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCI Practical Example: Condensation Using Di(N-succinimidyl) Carbonate | TCI AMERICA [tcichemicals.com]

- 5. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]

Spectroscopic Characterization of Mesoporous Silica Encapsulated Curcumin (MSEC): An In-Depth Technical Guide

Introduction: The Synergy of Curcumin and Mesoporous Silica

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant attention in the pharmaceutical and nutraceutical industries for its broad spectrum of therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. However, its clinical translation is hampered by poor aqueous solubility, low bioavailability, and rapid degradation under physiological conditions.[1][2] To overcome these limitations, advanced drug delivery systems are being explored, with mesoporous silica nanoparticles (MSNs) emerging as a promising carrier.[3]

Mesoporous silica nanoparticles offer a unique combination of properties, including a large surface area, tunable pore size, and a biocompatible framework, making them ideal for encapsulating and protecting therapeutic agents like curcumin.[3] The resulting composite, Mesoporous Silica Encapsulated Curcumin (MSEC), aims to enhance the stability and bioavailability of curcumin, thereby potentiating its therapeutic efficacy.

This guide provides a comprehensive technical overview of two fundamental spectroscopic techniques for the characterization of MSEC: Ultraviolet-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, the protocols and data interpretation outlined herein are designed to ensure the rigorous and reproducible characterization of MSEC for researchers, scientists, and drug development professionals.

I. UV-Vis Spectroscopy: Quantifying Curcumin Encapsulation and Release

UV-Vis spectroscopy is a powerful and accessible technique for quantifying the amount of curcumin loaded into MSNs and for studying its release kinetics. The method relies on the principle that curcumin absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its extensive system of conjugated π-bonds. The amount of light absorbed is directly proportional to the concentration of curcumin in a solution, a relationship described by the Beer-Lambert Law.

Core Principles and Experimental Causality

The characteristic yellow color of curcumin is due to a broad absorption band in the visible region, typically between 400 and 450 nm, corresponding to a π-π* electronic transition.[4][5] The exact position of the maximum absorbance (λmax) is solvent-dependent, with values around 420 nm in ethanol, 424 nm in methanol, and 435 nm in DMSO.[4][6] This distinct spectral signature allows for the selective detection and quantification of curcumin in the presence of the silica matrix, which is transparent in this region of the spectrum.

The choice of solvent is critical. Ethanol or methanol are commonly used due to their ability to dissolve curcumin and their low UV cutoff.[5][7] It is also important to consider the pH of the medium, as curcumin's UV-Vis spectrum can shift with changes in pH due to its degradation in alkaline solutions.[8]

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines the steps for determining the drug loading content and encapsulation efficiency of MSEC using UV-Vis spectroscopy.

Diagram 1: UV-Vis Spectroscopy Workflow for MSEC Analysis

Step-by-Step Methodology:

-

Preparation of a Standard Calibration Curve:

-

Accurately weigh a known amount of pure curcumin and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration.

-

Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the predetermined λmax of curcumin (e.g., ~420 nm in ethanol).[4]

-

Plot a graph of absorbance versus concentration. A linear relationship should be observed, and the equation of the line (y = mx + c) will be used for subsequent calculations. The high coefficient of determination (R² > 0.99) validates the calibration curve.[4]

-

-

Analysis of MSEC:

-

Accurately weigh a known amount of the MSEC sample.

-

Disperse the MSEC in a fixed volume of the same solvent used for the calibration curve.

-

To ensure complete extraction of the encapsulated curcumin, sonicate or stir the suspension for a sufficient period.

-

Centrifuge the suspension to pellet the empty MSNs.

-

Carefully collect the supernatant, which now contains the extracted curcumin.

-

Measure the absorbance of the supernatant at the λmax.

-

-

Calculation of Drug Loading and Encapsulation Efficiency:

-

Using the absorbance value of the supernatant and the equation from the calibration curve, calculate the concentration of curcumin in the solution.

-

From the concentration and the total volume of the solvent, determine the total mass of curcumin in the MSEC sample.

-

Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

-

DLC (%) = (Mass of curcumin in MSEC / Total mass of MSEC) x 100

-

EE (%) = (Mass of curcumin in MSEC / Initial mass of curcumin used for loading) x 100

-

-

Data Interpretation and Trustworthiness

A successful MSEC formulation will show a measurable amount of curcumin, quantifiable through this method. The linearity of the calibration curve is the first point of self-validation. Consistency in the λmax between the standards and the extracted curcumin confirms that the chromophore of the drug has not been altered during encapsulation.[9]

| Parameter | Typical Value | Significance |

| λmax (Ethanol) | ~420 nm | Confirms the electronic structure of curcumin is intact.[4] |

| λmax (Methanol) | ~424 nm | Solvent-dependent shift in the π-π* transition.[6] |

| λmax (DMSO) | ~435 nm | Indicates the polarity of the microenvironment.[6] |

| Calibration Curve R² | > 0.99 | Ensures the accuracy of quantification.[4] |

II. NMR Spectroscopy: Probing the Structure and Host-Guest Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for studying the interactions between a host (MSN) and a guest (curcumin) molecule.[10][11] It provides detailed information about the chemical environment of atomic nuclei, confirming the integrity of the curcumin molecule after encapsulation and offering insights into its interaction with the silica matrix.

Core Principles and Experimental Causality

NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, resulting in a unique "chemical shift" (δ) for each chemically distinct nucleus in a molecule.